Ornithine glutamate dipeptide can be derived from natural sources, primarily through enzymatic reactions involving the amino acids ornithine and glutamate. These amino acids are prevalent in various organisms, including plants, bacteria, and mammals. In terms of classification, ornithine glutamate dipeptide falls under the category of dipeptides, which are composed of two amino acids linked by a peptide bond.
The synthesis of ornithine glutamate dipeptide can be achieved through several methods:
The molecular structure of ornithine glutamate dipeptide consists of a linear arrangement of its constituent amino acids:
The chemical formula for ornithine glutamate dipeptide is C₁₀H₁₈N₄O₄, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms.
Ornithine glutamate dipeptide can undergo various chemical reactions:
The mechanism by which ornithine glutamate dipeptide exerts its biological effects involves several pathways:
Data suggest that ornithine derivatives can enhance cellular responses under stress conditions by modulating metabolic pathways related to growth and survival .
Ornithine glutamate dipeptide has several applications in scientific research and biotechnology:
The formation of the ornithine-glutamate dipeptide bond occurs primarily through two enzymatic routes: transpeptidation and ATP-dependent ligation. In transpeptidation reactions, γ-glutamyl transpeptidases catalyze the transfer of the γ-glutamyl moiety from glutathione (γ-glutamyl-cysteinyl-glycine) to ornithine, yielding the dipeptide and cysteinyl-glycine. This reaction exploits the high-energy thioester bond in glutathione to drive peptide bond formation without direct ATP consumption. Alternatively, ATP-dependent glutamine synthetase (GS) homologs, such as γ-glutamyl ligases, activate glutamate’s γ-carboxyl group through adenylation, forming an acyl-adenylate intermediate. Nucleophilic attack by ornithine’s δ-amino group then displaces AMP, yielding the δ-peptide bond unique to ornithine-glutamate. This δ-linkage distinguishes it from canonical α-peptides and confers unique conformational properties. Both pathways are compartmentalized in mitochondria or cytosol, aligning with the subcellular localization of precursor pools.
OAT (EC 2.6.1.13) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme central to ornithine-glutamate metabolism. It catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate (αKG), producing glutamate-5-semialdehyde (GSA) and glutamate. OAT exhibits strict substrate specificity for L-ornithine and αKG, with kinetic parameters varying across tissues and species. As shown in Table 1, the Km for ornithine ranges from 0.56 mM in rabbit liver to 5.6 mM in bovine retina, reflecting adaptive catalytic efficiency [1].
Table 1: Kinetic Parameters of OAT Across Species
Source | Substrate | Km (mM) | Optimal pH | Activity (nmol P5C/mg protein/h) |
---|---|---|---|---|
Rat Liver | Ornithine | 2.8–4.0 | 7.8–8.0 | 458 ± 56 |
Bovine Retina | Ornithine | 5.6 | — | — |
Human Retina | Ornithine | 3.7 | 7.6–8.0 | 218 ± 22 |
Rabbit Brain | Ornithine | — | — | 112 ± 18 |
The catalytic mechanism involves three key steps:
Active-site residues (e.g., Glu221, Thr304, Ser313) create a polar pocket that stabilizes ornithine’s δ-ammonium group via electrostatic and hydrogen-bonding interactions. Mutagenesis of these residues reduces catalytic efficiency by >90%, underscoring their role in substrate orientation [1] [8].
The OAT-catalyzed reaction favors ornithine degradation, with an apparent equilibrium constant (K) of 50–70 at 25°C and pH 7.1 [1]. This equilibrium is governed by:
$$K = \frac{[Glu][GSA]}{[Orn][\alpha KG]}$$
Despite this bias, reversibility is achievable under physiological conditions:
Table 2: Thermodynamic and Environmental Influences on OAT Equilibrium
Parameter | Forward Reaction Favors | Reverse Reaction Favors |
---|---|---|
Substrate Ratio | High [Orn], [αKG] | High [Glu], [GSA] |
pH | Neutral (7.0–7.5) | Alkaline (>7.5) |
Product Removal | Slow GSA utilization | Rapid GSA→P5C cyclization |
GSA exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C), through pH-dependent intramolecular imination (Fig. 1). This cyclization is irreversible under physiological conditions due to P5C’s stability and polymerization propensity [1]:
$$\text{GSA} \rightleftharpoons \Delta^1\text{-Pyrroline-5-carboxylate (P5C)}$$
Fig. 1: pH-Dependent Equilibrium Between GSA and P5CThe cyclization rate is enhanced by low water activity in mitochondrial matrices, where restricted solvent access accelerates ring closure. P5C serves as the precursor for proline biosynthesis or ornithine regeneration via OAT reversal, positioning it at a metabolic branch point [1] [3].
Ornithine-glutamate’s δ-peptide bond confers unique structural properties, characterized via advanced spectroscopic methods:
Table 3: ¹³C NMR Assignments for Ornithine Glutamate
Carbon Position | Chemical Shift (ppm) | Remarks |
---|---|---|
Glutamate γ-C=O | 175.2 | Diagnostic for δ-bond |
Ornithine δ-C=O | 172.8 | — |
Glutamate α-Carbon | 55.1 | — |
Ornithine δ-Methylene | 38.5 | Distinct from α-CH₂ (28.9) |
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